REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[C:11](Cl)(Cl)=[O:12].[CH3:15][C:16]([OH:19])([CH3:18])[CH3:17].N1C=CC=CC=1>C1COCC1.C1(C)C=CC=CC=1>[C:16]([O:19][C:11]([N:6]1[C:5]2[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=2[N:8]=[N:7]1)=[O:12])([CH3:18])([CH3:17])[CH3:15]
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −20° C.
|
Type
|
CUSTOM
|
Details
|
2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at r.t., evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in THF (4 mL)
|
Type
|
STIRRING
|
Details
|
then stirred overnight at r.t
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOAc
|
Type
|
WASH
|
Details
|
The filtrate was rinsed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
isolated by flash chromatography (1:1 Et2O:hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=NC2=C1C=CC(=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 970 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |